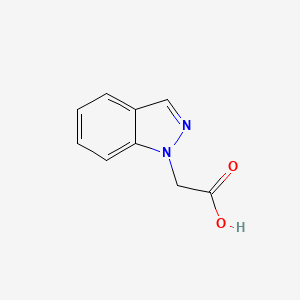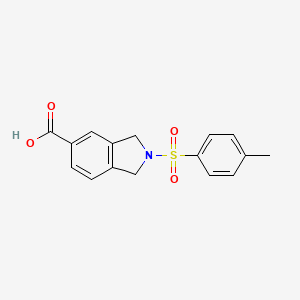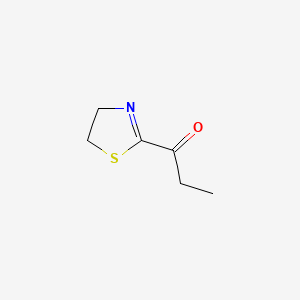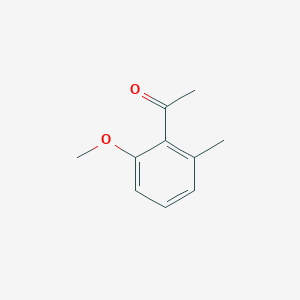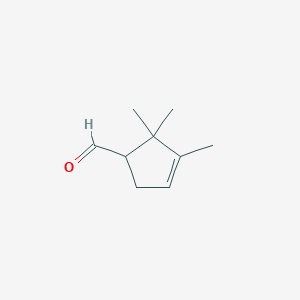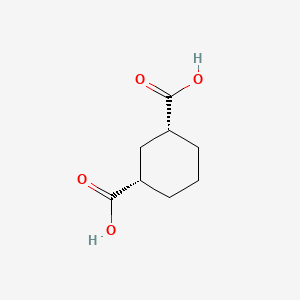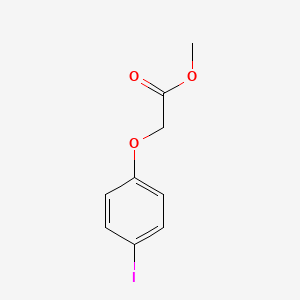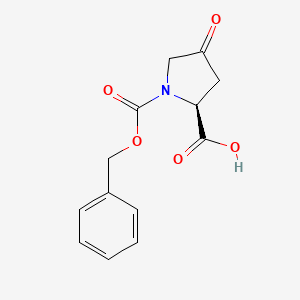
2-Fluoro-4-iodopyridine
描述
2-Fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and iodine, respectively
准备方法
2-Fluoro-4-iodopyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-fluoropyridine with sodium iodide in the presence of copper powder . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反应分析
2-Fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling, where palladium catalysts are commonly used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Formation of Complexes: Due to the presence of both fluorine and iodine, this compound can form complexes with various metals, which can be useful in catalysis and material science.
Common reagents used in these reactions include palladium catalysts, sodium iodide, and copper powder. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学研究应用
2-Fluoro-4-iodopyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, making it a valuable tool in the study of molecular interactions and pathways .
相似化合物的比较
2-Fluoro-4-iodopyridine can be compared with other halogenated pyridines, such as:
2-Fluoro-3-iodopyridine: Similar in structure but with the iodine atom at position 3 instead of 4.
2-Fluoro-5-iodopyridine: The iodine atom is at position 5, which can lead to different reactivity and applications.
2-Chloro-4-iodopyridine: The fluorine atom is replaced by chlorine, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and physical properties useful in various research and industrial applications.
属性
IUPAC Name |
2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRIAVYIGHFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427514 | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-70-8 | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.
Q2: What is the preferred reaction site in this compound for palladium-catalyzed amination?
A2: Research has shown that palladium-catalyzed amination of this compound occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.
Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving this compound?
A3: Microwave irradiation offers several advantages for cross-coupling reactions involving this compound compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


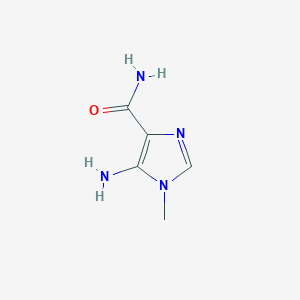
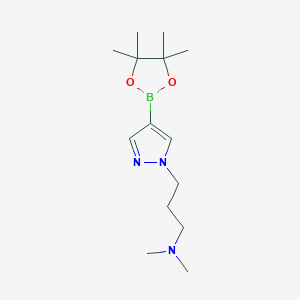
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
